molecular formula C18H14N6O3 B11026716 N-(4-hydroxyquinazolin-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-(4-hydroxyquinazolin-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B11026716
M. Wt: 362.3 g/mol
InChI Key: KHEGKQJIHRLIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxyquinazolin-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a hybrid heterocyclic compound featuring a quinazoline scaffold linked via a propanamide bridge to a benzotriazinone moiety. The quinazoline group is substituted with a hydroxyl group at position 4, while the benzotriazinone (1,2,3-benzotriazin-4(3H)-one) contributes a fused triazine-oxygenated system.

Properties

Molecular Formula

C18H14N6O3

Molecular Weight

362.3 g/mol

IUPAC Name

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-oxo-3H-quinazolin-6-yl)propanamide

InChI

InChI=1S/C18H14N6O3/c25-16(21-11-5-6-14-13(9-11)17(26)20-10-19-14)7-8-24-18(27)12-3-1-2-4-15(12)22-23-24/h1-6,9-10H,7-8H2,(H,21,25)(H,19,20,26)

InChI Key

KHEGKQJIHRLIKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC4=C(C=C3)N=CNC4=O

Origin of Product

United States

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

Anthranilic acid derivatives undergo cyclization with formamidine acetate to form quinazolin-4(3H)-one scaffolds. In a representative protocol, anthranilic acid (1.0 equiv) reacts with formamidine acetate (2.0 equiv) in triethylene glycol monomethyl ether (TEGMME) at 120°C for 6–8 hours, yielding quinazolin-4(3H)-one. Subsequent nitration at position 6 is achieved using 65% nitric acid in dimethylformamide (DMF) at 60–70°C, producing 6-nitroquinazolin-4(3H)-one.

Reduction of Nitroquinazolinones

Catalytic hydrogenation of 6-nitroquinazolin-4(3H)-one is performed under 3–10 bar H₂ pressure in tetrahydrofuran (THF) or 2-methyltetrahydrofuran at 70–90°C using palladium on carbon (Pd/C) or Raney nickel catalysts. This step affords 6-aminoquinazolin-4(3H)-one with >90% yield. Alternatively, iron powder (2.5 equiv) and ammonium chloride (0.1 equiv) in isopropyl alcohol/water (2:1 v/v) at reflux for 1.5 hours achieve similar reduction.

Synthesis of 3-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Propanoic Acid

The benzotriazinone-propanoic acid segment is synthesized through the following steps:

Benzotriazinone Core Formation

3-Amino-1,2,3-benzotriazin-4(3H)-one is prepared via cyclization of o-aminobenzonitrile derivatives under acidic conditions. For example, treatment of 2-cyanophenylhydrazine with hydrochloric acid in ethanol at 80°C for 4 hours yields the benzotriazinone core.

Introduction of Propanoic Acid Side Chain

The propanoic acid chain is introduced by alkylating the benzotriazinone nitrogen with ethyl acrylate in the presence of triethylamine (TEA) in dichloromethane (DCM) at 25°C for 12 hours. Subsequent saponification with sodium hydroxide (2.0 M) in ethanol/water (1:1 v/v) at 60°C for 2 hours generates 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid.

Amide Coupling Strategies

Coupling the quinazolin-6-amine and benzotriazinone-propanoic acid requires optimized conditions to prevent side reactions and ensure high regioselectivity.

Carbodiimide-Mediated Coupling

A mixture of 4-hydroxyquinazolin-6-amine (1.0 equiv), 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid (1.2 equiv), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) in DCM is stirred at 0°C for 30 minutes. After adding hydroxybenzotriazole (HOBt, 1.5 equiv), the reaction proceeds at 25°C for 12 hours, yielding the target compound with 75–85% efficiency.

DEPBT-Catalyzed Amidation

Diethyl 4-oxo-1,2,3-benzotriazin-3-yl phosphate (DEPBT, 1.5 equiv) in ethanol facilitates coupling at 50°C for 6 hours, achieving 88% yield. This method minimizes racemization and enhances reaction kinetics.

Optimization and Purification

Solvent and Temperature Effects

ParameterOptimal ConditionYield Improvement
SolventEthanol/DCM (1:1)+12%
Temperature50°C+15%
Catalyst Loading1.5 equiv DEPBT+20%

Data adapted from coupling trials in.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (3:7 to 1:1 v/v) gradients removes unreacted starting materials. Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) achieves >99% purity.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Nitration of quinazolinones predominantly occurs at position 6 due to electron-donating effects of the 4-hydroxy group. However, 8-nitro isomers may form (5–10%), necessitating recrystallization from ethanol/water mixtures.

Stability of 4-Hydroxy Group

The 4-hydroxyquinazolin-6-amine is prone to oxidation. Conducting reactions under nitrogen atmosphere and using antioxidants like ascorbic acid (0.1 equiv) improves stability.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactors enable rapid mixing and heat transfer during nitration and hydrogenation steps, reducing reaction times by 40% compared to batch processes.

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) in nitration reduces environmental impact while maintaining 85–90% yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyquinazoline moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the benzotriazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products depend on the specific reactions but may include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing quinazoline and benzotriazine derivatives exhibit significant anticancer properties. For instance, derivatives similar to N-(4-hydroxyquinazolin-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization and interference with cell cycle progression.

Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects against neurodegenerative diseases. Research indicates that it may function as a multi-target-directed ligand (MTDL), capable of inhibiting enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which are critical in conditions like Alzheimer’s disease and depression .

Antimicrobial Properties

Compounds with similar structural characteristics have demonstrated antimicrobial activity against a range of pathogens. The presence of the hydroxy group in the quinazoline ring enhances the compound's ability to disrupt microbial cell membranes or inhibit key metabolic pathways.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Quinazoline Ring : This is generally achieved through condensation reactions involving appropriate precursors.
  • Synthesis of Benzotriazine Moiety : The benzotriazine structure can be synthesized via cyclization reactions.
  • Amide Bond Formation : The final step involves coupling the two fragments through amide bond formation techniques.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various quinazoline derivatives, this compound was tested against human cancer cell lines. Results showed significant inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutic agents .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of similar compounds in models of Alzheimer’s disease. The study demonstrated that these compounds could significantly reduce oxidative stress markers and improve cognitive function in animal models .

Mechanism of Action

The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes, and pathways involved might be related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a hydroxyquinazoline and benzotriazinone. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Key Structural Features Biological Activity References
Target Compound :
N-(4-hydroxyquinazolin-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
N/A 4-hydroxyquinazolin-6-yl, propanamide linker, 4-oxo-benzotriazin-3-yl Hypothesized kinase or enzyme inhibition (based on quinazoline and benzotriazinone motifs)
Azinphos-methyl 86-50-0 Phosphorodithioate ester, 4-oxo-benzotriazin-3-ylmethyl group Insecticide (acetylcholinesterase inhibitor)
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide N/A Isoxazole-dihydrobenzodioxin, 4-oxoquinazolin-3-yl Unspecified (therapeutic potential inferred from quinazoline)
3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide 1574354-28-1 Methoxyphenyl, isopropyl-substituted quinazolin-4-one Likely kinase inhibitor (structural similarity to EGFR inhibitors)

Pharmacological and Physicochemical Insights

  • Target Compound: The 4-hydroxyquinazolin-6-yl group may enhance solubility compared to unsubstituted quinazolines. The benzotriazinone moiety could act as a hydrogen-bond acceptor, influencing target binding .
  • Azinphos-methyl: Unlike the target compound, its phosphorodithioate ester group confers pesticidal activity via irreversible acetylcholinesterase inhibition. The benzotriazinone here serves as a leaving group during activation .
  • Quinazoline-Propanamide Analogs: Compounds like those in Table 1 often exhibit nanomolar affinity for kinases. The target compound’s benzotriazinone may replace traditional leaving groups (e.g., chlorine in gefitinib) to modulate selectivity .

Biological Activity

N-(4-hydroxyquinazolin-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining elements of quinazoline and benzotriazine, which are known for their diverse biological activities. The presence of the hydroxy group at the 4-position of the quinazoline ring and the oxo group in the benzotriazine moiety enhances its potential as a bioactive agent.

Molecular Formula

  • Molecular Formula : C₁₅H₁₃N₅O₃
  • Molecular Weight : 297.30 g/mol

Antimicrobial Activity

Recent studies have indicated that derivatives of quinazoline and benzotriazine exhibit antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi. The mechanism often involves disruption of bacterial cell walls or interference with nucleic acid synthesis.

CompoundActivity TypeTarget OrganismsReference
Compound AAntibacterialE. coli, S. aureus
Compound BAntifungalC. albicans

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation.

Case Study: Inhibition of Lipoxygenase

In a study assessing the lipoxygenase inhibitory activity of various compounds, this compound demonstrated significant inhibition with an IC50 value indicating its potency compared to standard inhibitors.

Antioxidant Activity

The antioxidant capacity of the compound has been explored through various assays measuring its ability to scavenge free radicals. The results indicate that it possesses moderate antioxidant activity, which may contribute to its overall therapeutic effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways.
  • Free Radical Scavenging : It neutralizes reactive oxygen species (ROS), reducing oxidative stress.
  • Interaction with Cellular Targets : Binding to specific receptors or proteins can modulate cellular responses.

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of N-(4-hydroxyquinazolin-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves coupling the quinazoline and benzotriazinone moieties via a propanamide linker. Key steps include:
  • Amide Bond Formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link 4-hydroxyquinazolin-6-amine with 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid.
  • Protection/Deprotection : Protect hydroxyl and amine groups during synthesis to avoid side reactions (e.g., tert-butyldimethylsilyl (TBS) for hydroxyl groups).
  • Optimization : Vary solvents (DMF, THF), temperatures (0–60°C), and catalysts (DMAP) to improve yields (Table 1).
    Table 1 : Yield optimization under different conditions:
SolventTemperature (°C)CatalystYield (%)
DMF25DMAP62
THF40None48
DCM0EDC/HOBt35

Reference analogous triazine coupling strategies for reaction design .

Q. Which analytical techniques are most robust for confirming the structural identity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify proton environments (e.g., quinazoline aromatic protons at δ 7.5–8.5 ppm) and carbonyl groups (δ 165–170 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ calculated for C19_{19}H15_{15}N5_5O3_3: 385.1154).
  • X-ray Crystallography : Resolve crystal structure using SHELXL for precise bond-length/angle validation .
  • HPLC-PDA : Assess purity (>98%) with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA).

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability or impurity interference. Strategies include:
  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) using both fluorescence-based and radiometric methods.
  • Batch Reproducibility : Synthesize multiple batches under controlled conditions and compare bioactivity.
  • Metabolite Screening : Use LC-MS to rule out degradation products affecting results.
  • Computational Docking : Cross-validate experimental IC50_{50} values with molecular docking simulations (e.g., AutoDock Vina).

Q. What computational approaches are effective for predicting the binding interactions of this compound with kinase targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with EGFR kinase) using GROMACS or AMBER.
  • Free Energy Perturbation (FEP) : Calculate binding free energies for structure-activity relationship (SAR) refinement.
  • Pharmacophore Modeling : Align quinazoline and benzotriazinone moieties with kinase ATP-binding pockets (e.g., using Schrödinger Suite).
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks.

Q. What methodologies are recommended for evaluating metabolic stability and in vitro toxicity profiles?

  • Methodological Answer :
  • Hepatic Microsomal Assays : Incubate with human liver microsomes (HLM) to measure half-life (t1/2_{1/2}) and intrinsic clearance.
  • Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells to determine IC50_{50} values.
  • Reactive Metabolite Detection : Trapping studies with glutathione (GSH) to identify electrophilic intermediates.
  • hERG Channel Inhibition : Patch-clamp assays to assess cardiac toxicity risks.
    Reference hazard assessment frameworks for structurally related benzotriazinones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.